Isopropylphenyladenosine
Description
Based on general knowledge, isopropylphenyladenosine could hypothetically be a modified nucleoside derivative (e.g., adenosine with an isopropylphenyl substituent). Such compounds often act as adenosine receptor agonists or antagonists, influencing pathways like inflammation, cardiovascular function, or neurotransmission. However, this speculative description cannot be corroborated by the provided evidence.
Properties
CAS No. |
29193-86-0 |
|---|---|
Molecular Formula |
C19H23N5O4 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(N-propan-2-ylanilino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c1-11(2)24(12-6-4-3-5-7-12)18-14-17(20-9-21-18)23(10-22-14)19-16(27)15(26)13(8-25)28-19/h3-7,9-11,13,15-16,19,25-27H,8H2,1-2H3/t13-,15-,16-,19-/m1/s1 |
InChI Key |
FOQCCKILBKXEHH-NVQRDWNXSA-N |
SMILES |
CC(C)N(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Isomeric SMILES |
CC(C)N(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Synonyms |
Isopropylphenyladenosine L Phenylisopropyladenosine L-Phenylisopropyladenosine N(6)-Phenylisopropyl-Adenosine Phenylisopropyladenosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lacks data on adenosine derivatives or structurally analogous compounds. For example:
- discusses transition metal ligands for catalysis, which are unrelated to nucleosides.
- –3 describe isopropylated phenol-phosphate mixtures, likely industrial chemicals (e.g., flame retardants or plasticizers).
*Note: No data exists in the provided evidence to validate this row.
Critical Limitations in the Evidence
- –3: Focus on regulatory and safety data for phenol-phosphate mixtures, citing sources like ATSDR, EFSA, and EPA .
- : Focuses on catalysis and coordination chemistry, unrelated to nucleosides .
Recommendations for Further Research
To address the query adequately, consult:
- Pharmacological databases (e.g., PubChem, ChEMBL) for adenosine derivatives.
- Peer-reviewed studies on adenosine receptor ligands.
- Regulatory documents (e.g., FDA, EMA) for therapeutic or toxicological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
